Selective JAK Family Inhibition Profile: Brevilin A vs. Ruxolitinib
Brevilin A demonstrates a broader inhibition profile across JAK family kinases compared to Ruxolitinib, which is selective for JAK1 and JAK2. Brevilin A inhibits the JH1 domain of JAK1, JAK2, JAK3, and TYK2 with IC50 values of 11.2, 8.4, 10.2, and 11.9 μM, respectively, whereas Ruxolitinib is primarily active against JAK1/2 with reported IC50 values of 3.3 nM and 2.8 nM, indicating a distinct potency and selectivity profile .
| Evidence Dimension | JAK family kinase inhibition (IC50) |
|---|---|
| Target Compound Data | JAK1: 11.2 μM; JAK2: 8.4 μM; JAK3: 10.2 μM; TYK2: 11.9 μM |
| Comparator Or Baseline | Ruxolitinib: JAK1 IC50 = 3.3 nM; JAK2 IC50 = 2.8 nM (selective, synthetic inhibitor) |
| Quantified Difference | Brevilin A exhibits micromolar potency against all four JAK family members, unlike the low nanomolar, JAK1/2-selective profile of Ruxolitinib. |
| Conditions | In vitro kinase assay using HEK293T cells expressing JAK-JH1 truncated kinases |
Why This Matters
This differential JAK inhibition profile supports the selection of Brevilin A for studies requiring pan-JAK modulation or for exploring unique polypharmacological effects not achievable with JAK1/2-selective inhibitors.
